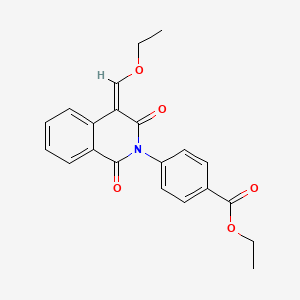
Z-Orn(Boc)-ONP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-Orn(Boc)-ONP, also known as N2-[(Benzyloxy)carbonyl]-N5-[(tert-butoxy)carbonyl]-L-ornithine, is an organic compound with the molecular formula C18H26N2O6. It is a derivative of L-ornithine, an amino acid that plays a crucial role in the urea cycle. The compound is characterized by the presence of two protective groups: the benzyloxycarbonyl (Z) group and the tert-butoxycarbonyl (Boc) group. These protective groups are commonly used in organic synthesis to protect functional groups during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Orn(Boc)-ONP typically involves the protection of the amino groups of L-ornithine The process begins with the protection of the α-amino group using the benzyloxycarbonyl (Z) group This is followed by the protection of the δ-amino group using the tert-butoxycarbonyl (Boc) group
Protection of the α-amino group: The α-amino group of L-ornithine is protected by reacting it with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Protection of the δ-amino group: The δ-amino group is protected by reacting the intermediate with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Introduction of the ONP ester group: The final step involves the reaction of the protected intermediate with p-nitrophenyl chloroformate to introduce the ONP ester group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
Z-Orn(Boc)-ONP undergoes various chemical reactions, including:
Hydrolysis: The compound can undergo hydrolysis to remove the protective groups, yielding L-ornithine.
Substitution: The ONP ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Deprotection: The Boc and Z protective groups can be removed under acidic conditions to yield the free amino groups.
Common Reagents and Conditions
Hydrolysis: Hydrolysis of the protective groups can be achieved using strong acids such as hydrochloric acid or trifluoroacetic acid.
Substitution: Substitution reactions typically involve the use of nucleophiles such as amines or thiols in the presence of a base.
Deprotection: Deprotection of the Boc group can be achieved using trifluoroacetic acid, while the Z group can be removed using hydrogenation in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions include L-ornithine, various substituted derivatives, and deprotected intermediates.
科学研究应用
Z-Orn(Boc)-ONP has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of peptides and other complex molecules. The protective groups allow for selective reactions to occur without interfering with other functional groups.
Biology: In biological research, this compound is used to study the role of L-ornithine in the urea cycle and its interactions with other biomolecules.
Medicine: The compound is used in the development of prodrugs and drug delivery systems. The protective groups can be used to control the release of active pharmaceutical ingredients.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients and intermediates.
作用机制
The mechanism of action of Z-Orn(Boc)-ONP involves the selective protection and deprotection of the amino groups of L-ornithine The protective groups prevent unwanted side reactions during chemical synthesis, allowing for the selective modification of the molecule
相似化合物的比较
Similar Compounds
N2-[(Benzyloxy)carbonyl]-L-ornithine (Z-Orn): This compound lacks the Boc protective group and is used in similar applications but with different selectivity.
N5-[(tert-butoxy)carbonyl]-L-ornithine (Boc-Orn): This compound lacks the Z protective group and is used in peptide synthesis and other applications.
N2-[(Benzyloxy)carbonyl]-N5-[(tert-butoxy)carbonyl]-L-lysine (Z-Lys(Boc)): This compound is similar to Z-Orn(Boc)-ONP but with an additional methylene group in the side chain.
Uniqueness
This compound is unique due to the presence of both Z and Boc protective groups, which provide selective protection for the amino groups of L-ornithine
属性
分子式 |
C24H29N3O8 |
|---|---|
分子量 |
487.5 g/mol |
IUPAC 名称 |
(4-nitrophenyl) (2S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C24H29N3O8/c1-24(2,3)35-22(29)25-15-7-10-20(26-23(30)33-16-17-8-5-4-6-9-17)21(28)34-19-13-11-18(12-14-19)27(31)32/h4-6,8-9,11-14,20H,7,10,15-16H2,1-3H3,(H,25,29)(H,26,30)/t20-/m0/s1 |
InChI 键 |
KQRFUOIXILXRJJ-FQEVSTJZSA-N |
手性 SMILES |
CC(C)(C)OC(=O)NCCC[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-5-yl)acetic acid](/img/structure/B12344249.png)

![9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-imino-5H-purin-6-one](/img/structure/B12344252.png)


![[(E)-hydrazinylidenemethyl]urea;phosphoric acid](/img/structure/B12344279.png)
![1-Methyl-1H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B12344287.png)


![(3S,5S)-5-hydroxy-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B12344298.png)

acetic acid](/img/structure/B12344305.png)

![N-(3,5-dimethoxyphenyl)-2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B12344326.png)
